Methyl(2-{7-oxa-2-azaspiro[3.5]nonan-2-yl}ethyl)amine
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Overview
Description
Methyl(2-{7-oxa-2-azaspiro[3.5]nonan-2-yl}ethyl)amine is a chemical compound with the molecular formula C10H20N2O. It is a spirocyclic amine, characterized by its unique structure that includes a seven-membered ring fused with an oxetane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl(2-{7-oxa-2-azaspiro[3.5]nonan-2-yl}ethyl)amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-oxa-7-azaspiro[3.5]nonane with ethylamine under specific conditions to introduce the methyl group.
Industrial Production Methods: On an industrial scale, the production of this compound may involve large-scale reactions using reactors designed to handle the necessary conditions, such as temperature and pressure control, to ensure the efficient formation of the desired product.
Chemical Reactions Analysis
Types of Reactions: Methyl(2-{7-oxa-2-azaspiro[3.5]nonan-2-yl}ethyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups.
Substitution: Substitution reactions can introduce different substituents at various positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include oxo derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, Methyl(2-{7-oxa-2-azaspiro[3.5]nonan-2-yl}ethyl)amine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound has been studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or bioactive molecules.
Medicine: The compound's potential medicinal applications include its use as a precursor for pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may be exploited in various industrial processes.
Mechanism of Action
The mechanism by which Methyl(2-{7-oxa-2-azaspiro[3.5]nonan-2-yl}ethyl)amine exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, influencing biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-Oxa-6-azaspiro[3.3]heptane: A structurally related compound with a smaller ring system.
7-Methyl-7-azaspiro[3.5]nonan-2-yl)methanol: Another spirocyclic compound with a methyl group at the 7-position.
Uniqueness: Methyl(2-{7-oxa-2-azaspiro[3.5]nonan-2-yl}ethyl)amine stands out due to its larger ring system and the presence of the oxetane ring, which may confer unique chemical and biological properties compared to its similar counterparts.
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Properties
IUPAC Name |
N-methyl-2-(7-oxa-2-azaspiro[3.5]nonan-2-yl)ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c1-11-4-5-12-8-10(9-12)2-6-13-7-3-10/h11H,2-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNFWSMIDQOGDHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCN1CC2(C1)CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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